![molecular formula C32H31NO9 B13154090 2,5-Dioxopyrrolidin-1-yl 3-((3-((3-(trityloxy)propanoyl)oxy)propanoyl)oxy)propanoate](/img/structure/B13154090.png)
2,5-Dioxopyrrolidin-1-yl 3-((3-((3-(trityloxy)propanoyl)oxy)propanoyl)oxy)propanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-((3-((3-(trityloxy)propanoyl)oxy)propanoyl)oxy)propanoate is a complex organic compound with a molecular formula of C({30})H({31})NO(_{8}). This compound is known for its unique structure, which includes a pyrrolidinone ring and trityloxy groups. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((3-((3-(trityloxy)propanoyl)oxy)propanoyl)oxy)propanoate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(trityloxy)propanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-((3-((3-(trityloxy)propanoyl)oxy)propanoyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trityloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-((3-((3-(trityloxy)propanoyl)oxy)propanoyl)oxy)propanoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-((3-((3-(trityloxy)propanoyl)oxy)propanoyl)oxy)propanoate involves its reactivity with various biological and chemical targets. The compound can interact with enzymes, altering their activity, or act as a substrate in biochemical reactions. The trityloxy groups play a crucial role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-((3-((3-(trityloxy)propanoyl)oxy)propanoyl)oxy)propanoate is unique due to its specific structure, which includes multiple reactive sites and functional groups. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 3-((3-((3-(trityloxy)propanoyl)oxy)propanoyl)oxy)propanoate) is a complex organic compound notable for its intricate structure, which includes a pyrrolidine ring and multiple ester functionalities. This compound, with a molecular formula of C32H31NO9 and a molecular weight of 573.59 g/mol, has garnered interest for its potential applications in organic synthesis and medicinal chemistry, particularly in drug delivery systems and bioconjugation techniques .
Structural Characteristics
The structure of this compound) features several key components:
- Pyrrolidine Ring : This five-membered ring contributes to the compound's biological activity.
- Trityloxy Group : The presence of this group suggests potential for enhanced solubility and stability in biological systems.
- Ester Functionalities : These are crucial for the compound's interactions with biological macromolecules.
The biological activity of this compound is primarily investigated through its interactions with proteins and nucleic acids. Understanding these interactions is essential for elucidating its mechanism of action. Potential areas of interest include:
- Binding Interactions : Studies focus on how the compound binds to various biological targets, which could influence signaling pathways or enzymatic activities.
- Therapeutic Applications : Given its structure, it may have applications in treating conditions such as cancer or metabolic disorders.
Comparative Analysis
To better understand the unique features and possible applications of this compound, a comparison with structurally related compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate | C_{32}H_{31}NO_9S | Contains a thioether group instead of an ester |
Trityloxyacetic Acid | C_{22}H_{30}O_5 | Simpler structure with fewer functional groups |
Pyrrolidine Derivatives | Varies | Known for diverse biological activities |
This table illustrates that while this compound has unique structural features, it also shares commonalities with other important compounds in medicinal chemistry.
Case Studies
Although direct case studies on this specific compound are scarce, research on similar pyrrolidine derivatives has provided insights into their biological activities:
- Anti-Cancer Activity : Some pyrrolidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis.
- Anti-Microbial Properties : Certain analogs exhibit significant anti-microbial effects against various pathogens.
These findings suggest that further exploration into the biological activity of this compound could yield valuable therapeutic insights.
Properties
Molecular Formula |
C32H31NO9 |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl] 3-(3-trityloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C32H31NO9/c34-27-16-17-28(35)33(27)42-31(38)19-22-40-29(36)18-21-39-30(37)20-23-41-32(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15H,16-23H2 |
InChI Key |
VNLXVUAGZGILQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOC(=O)CCOC(=O)CCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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